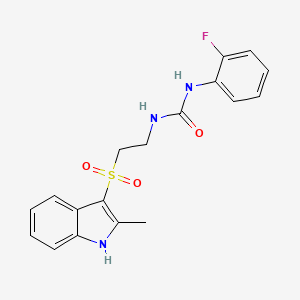

1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3S/c1-12-17(13-6-2-4-8-15(13)21-12)26(24,25)11-10-20-18(23)22-16-9-5-3-7-14(16)19/h2-9,21H,10-11H2,1H3,(H2,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVVJCPLUBPZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves the following steps:

Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine under mild conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Indole Derivative: The indole derivative can be attached through a sulfonylation reaction, where the indole reacts with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

Reduction: The urea group can be reduced to form amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could yield indole-2-carboxylic acid derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving urea derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and indole moieties could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonylurea Derivatives

- Glimepiride (): A third-generation sulfonylurea antidiabetic drug with the structure 1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea. Comparison: Both compounds share a sulfonylurea backbone, but the target molecule replaces Glimepiride’s pyrroline-carboxamido group with a fluorophenyl-indole-sulfonyl system. This substitution may alter selectivity for sulfonylurea receptors (SUR1/SUR2) or cytochrome P450 metabolism . Functional Implication: Glimepiride’s efficacy in diabetes relies on pancreatic β-cell SUR1 activation. The fluorophenyl-indole group in the target compound could shift activity toward non-pancreatic targets (e.g., cancer-related kinases) due to enhanced lipophilicity and steric bulk .

Indole-Containing Ureas

- 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea (): Features an indole-ethyl group without sulfonylation. Comparison: The absence of a sulfonyl group reduces electronegativity and hydrogen-bonding capacity. The target compound’s sulfonylethyl linker may improve solubility or membrane permeability compared to the non-sulfonylated analog . Functional Implication: Sulfonylation often enhances binding to proteins (e.g., albumin) or enzymes (e.g., carbonic anhydrases), suggesting divergent therapeutic pathways .

Patent-Based Urea Derivatives

- Example 20 in : 1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea includes polar substituents (hydroxyethyl, trifluoromethoxy). Comparison: The target compound’s 2-fluorophenyl and sulfonylethyl groups are less polar, favoring blood-brain barrier penetration or intracellular targeting. Hydroxyethyl groups in the patent compound likely enhance aqueous solubility but limit CNS activity .

Data Table: Key Structural and Hypothetical Functional Differences

Research Findings and Mechanistic Insights

- Metabolic Stability: The 2-fluorophenyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals (e.g., fluoxetine) .

- Solubility Challenges : The sulfonylethyl group may confer moderate solubility in polar solvents, but the fluorophenyl and methylindole groups could limit bioavailability without formulation aids .

Biological Activity

The compound 1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a novel urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological evaluations of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the urea linkage and the introduction of the fluorophenyl and indole groups. This compound can be synthesized through methods similar to those used for other urea derivatives, which often involve coupling reactions between isocyanates and amines.

Anticancer Activity

Recent studies have indicated that urea derivatives can exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated moderate to potent antiproliferative activities against various cancer cell lines, including HeLa and A549 cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| Other Urea Derivatives | A549 | 5.0 - 15.0 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Similar urea derivatives have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The anti-inflammatory effects are attributed to the modulation of signaling pathways like NF-kB, which plays a crucial role in inflammation.

Antibacterial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been assessed for antibacterial activity against several strains of bacteria. Preliminary results suggest that it may possess activity against Gram-positive bacteria like Staphylococcus aureus.

| Bacterial Strain | MIC (µM) |

|---|---|

| S. aureus | TBD |

| E. coli | TBD |

Case Studies

Several case studies have highlighted the potential of indole-based compounds as therapeutic agents:

- Indole Derivatives as Anticancer Agents : A study demonstrated that indole derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting the hypothesis that modifications on the indole moiety can enhance biological activity.

- Urea Derivatives in Anti-inflammatory Research : Research focusing on urea derivatives has shown that modifications can lead to enhanced inhibition of inflammatory cytokines, suggesting a promising avenue for drug development targeting inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.